N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide
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Overview
Description
N-[4-(Dimethylamino)-1-naphthyl]-4-methylbenzamide belongs to a class of organic compounds characterized by their naphthyl and benzamide components, which are of interest due to their potential for diverse chemical reactivity and applications in material science, pharmaceuticals, and chemical synthesis. The compound's unique structure, incorporating both dimethylamino and methylbenzamide functional groups, suggests a potential for specific chemical and physical properties, such as electronic, optical, and interaction characteristics with various biological targets.
Synthesis Analysis
The synthesis of compounds related to N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide often involves strategic functionalization of naphthalene derivatives and subsequent incorporation of the benzamide moiety. Techniques such as palladium-catalyzed cross-coupling reactions and direct functionalization strategies are commonly employed to achieve the desired structural complexity and functional group integration (Panda et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide reveals insights into their conformational preferences, electronic distribution, and potential interaction sites. Crystallographic analysis provides valuable information on molecular geometry, including bond lengths, angles, and the spatial arrangement of functional groups, which are crucial for understanding the compound's reactivity and properties (Guillon et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide is influenced by the presence of both electron-donating (dimethylamino) and electron-withdrawing (methylbenzamide) groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. The compound's reactivity is also a function of its molecular structure, with the naphthyl backbone providing a rigid framework that can influence reaction pathways (Staab et al., 2000).
Physical Properties Analysis
The physical properties of N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide, including melting point, solubility, and crystallinity, are determined by its molecular structure. The compound's solubility in organic solvents versus water can provide insights into its potential applications and handling characteristics. The presence of the dimethylamino group can also influence the compound's basicity, which is relevant for its interactions in chemical and biological systems.
Chemical Properties Analysis
The chemical properties of N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide, such as acidity/basicity, reactivity towards acids/bases, and potential for forming derivatives, are crucial for understanding its behavior in various environments. The electron-donating nature of the dimethylamino group and the electron-withdrawing capacity of the methylbenzamide moiety play significant roles in dictating the compound's chemical properties, including its reactivity and stability.
- Synthesis and reactivity of organochalcogen compounds (Panda et al., 1999).
- Molecular structure analysis of naphthyridine derivatives (Guillon et al., 2017).
- Isomeric tetrakis(dimethylamino)naphthalenes: Studies on their synthesis, basicities, and physical properties (Staab et al., 2000).
properties
IUPAC Name |
N-[4-(dimethylamino)naphthalen-1-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-8-10-15(11-9-14)20(23)21-18-12-13-19(22(2)3)17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEZVKSZFJIIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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